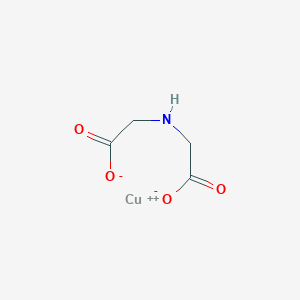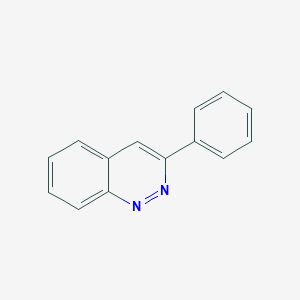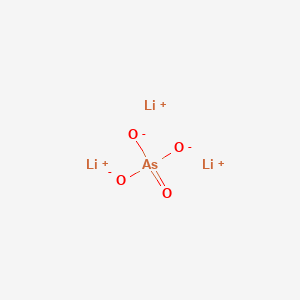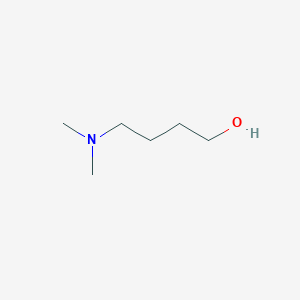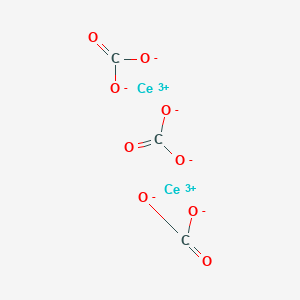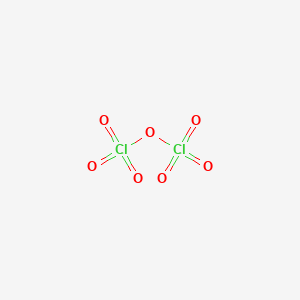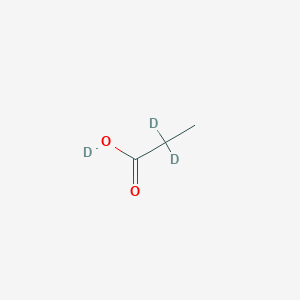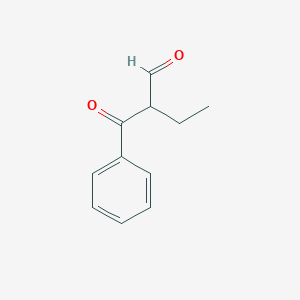
2-Benzoylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylbutanal, also known as benzoylbutyraldehyde, is a chemical compound that belongs to the class of aldehydes. It is widely used in the chemical industry as an intermediate for the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
2-Benzoylbutanal has been extensively studied for its various scientific research applications. It has been used as a starting material for the synthesis of various compounds, including chiral ligands, heterocyclic compounds, and pharmaceuticals. Additionally, it has been used as a reagent for the determination of aldehydes and ketones in various analytical methods.
Wirkmechanismus
The mechanism of action of 2-Benzoylbutanal is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a Schiff base, which can undergo further reactions to form various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Benzoylbutanal. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have antiproliferative activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Benzoylbutanal in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various compounds. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 2-Benzoylbutanal. One area of interest is the development of new synthetic methods for the preparation of 2-Benzoylbutanal and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Finally, research is needed to evaluate its potential toxicity and environmental impact.
Conclusion:
In conclusion, 2-Benzoylbutanal is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Synthesemethoden
The synthesis of 2-Benzoylbutanal can be achieved through the reaction of benzoyl chloride with butyraldehyde in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, where the benzoyl group is transferred to the butyraldehyde molecule, resulting in the formation of 2-Benzoylbutanal.
Eigenschaften
CAS-Nummer |
10327-01-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-benzoylbutanal |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
MBDKAMJVXMNMQH-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(C=O)C(=O)C1=CC=CC=C1 |
Synonyme |
2-Benzoylbutanal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



